molecular formula C38H45NO7 B151312 2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol CAS No. 115250-39-0

2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol

Cat. No. B151312
CAS RN: 115250-39-0
M. Wt: 627.8 g/mol
InChI Key: DYSHUNINHUTCLX-GZLOPLGZSA-N
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Description

The compound is a complex organic molecule that appears to be a derivative of cyclohexane with multiple benzyloxy substituents and an amino diol moiety. This structure suggests potential applications in the field of organic chemistry and materials science due to its intricate and potentially preorganized structure for further chemical reactions.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, introduction of functional groups, and the protection and deprotection of these groups. In the case of cryptands, as mentioned in the first paper, the use of 1,3-dioxane units facilitates the preorganization required for macrocyclization reactions, which could be a relevant strategy for synthesizing the compound . The second paper describes a cobalt-catalyzed synthesis involving palladium-catalyzed alkynylations and cyclobutabenzoannelations, which could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by techniques such as single crystal X-ray diffraction, NMR, and MS, as indicated in the first paper . These techniques would allow for the determination of the stereochemistry and confirmation of the expected structure. The presence of multiple benzyloxy groups would likely result in a complex NMR spectrum, but the use of 1,3-dioxane units could simplify the assignment of the structure .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the benzyloxy and amino diol groups. The benzyloxy groups could undergo various substitution reactions, while the amino diol moiety could participate in reactions typical for amines and alcohols, such as acylation, alkylation, and the formation of Schiff bases. The third paper provides an example of a Schiff base formation using a similar diol and an aldehyde, which could be a reaction pathway relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple benzyloxy groups would likely increase the compound's hydrophobicity, while the amino diol moiety could contribute to its solubility in polar solvents. The fourth paper discusses the rearrangement of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes, which could suggest that the compound might also undergo similar rearrangements under certain conditions, such as the presence of gaseous hydrogen bromide .

Scientific Research Applications

Synthesis and Chemical Transformations

  • This compound is a key intermediate in the total synthesis of polyhydroxylated nor-tropane alkaloids, such as 1,3,5-tri-epi-calystegine B2 (Lo Re et al., 2009).
  • It plays a crucial role in the syntheses of optically active pseudo-β-L-allopyranose and pseudo-α-D-mannopyranose, demonstrating its importance in carbohydrate chemistry (Tadano et al., 1987).
  • In the field of organic chemistry, it serves as a fundamental building block for constructing complex molecular structures like 3-Oxa-7-thia-1-r-azabicyclo[3.3.0]-c-5-octanes (But et al., 2010).

Role in Nucleoside Analogue Synthesis

  • This compound is utilized in the synthesis of purine nucleoside analogues derived from carbocyclic 5-C-(Hydroxymethyl)hexopyranoses, highlighting its role in nucleoside chemistry (Hřebabecký et al., 2004).

Application in Chiral Building Blocks

  • It is instrumental in the diastereoselective synthesis of tricyclo[3.2.1.02,7]octanes, which are chiral building blocks for terpenes, demonstrating its versatility in stereochemistry (Braun et al., 1995).

Mechanism of Action

Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .

Target of Action

The primary target of Tetrabenzyl-voglibose is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .

Mode of Action

Tetrabenzyl-voglibose acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .

Pharmacokinetics

Voglibose, the parent compound of Tetrabenzyl-voglibose, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of Tetrabenzyl-voglibose are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of Tetrabenzyl-voglibose’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Action Environment

The action of Tetrabenzyl-voglibose is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol can be achieved through a multi-step process involving protection, deprotection, coupling, and oxidation reactions.", "Starting Materials": [ "D-glucose", "benzyl alcohol", "sodium borohydride", "sodium hydride", "1,2,3,4-tetra-O-benzyl-D-glucopyranose", "triethylamine", "N,N-dimethylformamide", "N-BOC-1,2,3,4-tetra-O-benzyl-D-glucopyranose", "p-toluenesulfonic acid", "N,N-diisopropylethylamine", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "1,3-diaminopropane", "tetrabutylammonium fluoride", "acetic anhydride", "pyridine", "m-chloroperbenzoic acid", "methanol", "dichloromethane", "water" ], "Reaction": [ "Protection of D-glucose with benzyl alcohol using sodium borohydride as a reducing agent", "Deprotection of the protected glucose derivative with sodium hydride in N,N-dimethylformamide", "Coupling of the resulting compound with N-BOC-1,2,3,4-tetra-O-benzyl-D-glucopyranose using p-toluenesulfonic acid and N,N-diisopropylethylamine as a catalyst", "Deprotection of the resulting compound with tetrabutylammonium fluoride in dichloromethane", "Coupling of the resulting compound with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the activated ester", "Coupling of the activated ester with 1,3-diaminopropane in the presence of triethylamine in N,N-dimethylformamide", "Deprotection of the resulting compound with acetic anhydride and pyridine", "Oxidation of the resulting compound with m-chloroperbenzoic acid in methanol and water to form the final product" ] }

CAS RN

115250-39-0

Molecular Formula

C38H45NO7

Molecular Weight

627.8 g/mol

IUPAC Name

2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol

InChI

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1

InChI Key

DYSHUNINHUTCLX-GZLOPLGZSA-N

Isomeric SMILES

C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO

SMILES

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO

Canonical SMILES

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO

synonyms

TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV;  3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol
Reactant of Route 2
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol
Reactant of Route 3
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol
Reactant of Route 4
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol
Reactant of Route 5
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol
Reactant of Route 6
2-({(2S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexyl}amino)propane-1,3-diol

Q & A

Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?

A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]

Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?

A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]

Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?

A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []

Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?

A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []

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